1-Bromo-3-iodo-4-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-iodo-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methoxy, and methyl groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-iodo-4-methoxy-2-methylbenzene can be synthesized through a series of halogenation and substitution reactions. One common method involves the halogenation of 2-methyl-4-methoxybenzaldehyde under suitable conditions to introduce the bromine and iodine atoms. The reaction typically involves the use of bromine and iodine reagents in the presence of catalysts or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-iodo-4-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Electrophilic Substitution:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-iodo-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Medicine: It may serve as a precursor for the development of pharmaceuticals, especially those that require specific halogenated aromatic structures.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-iodo-4-methoxy-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms can act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. The methoxy group can influence the electron density of the ring, affecting the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-iodo-3-methoxy-4-methylbenzene
- 1-Bromo-4-iodo-2-methoxy-3-methylbenzene
- 2-Bromo-5-iodo-3-methoxy-1-methylbenzene
Uniqueness
1-Bromo-3-iodo-4-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. The presence of both bromine and iodine atoms, along with the methoxy and methyl groups, provides a distinct set of functional groups that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H8BrIO |
---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
1-bromo-3-iodo-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
NHURORBZZFRSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1I)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.